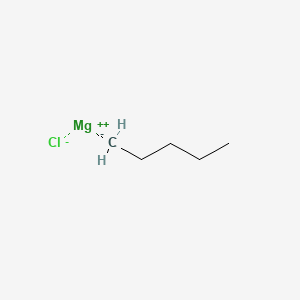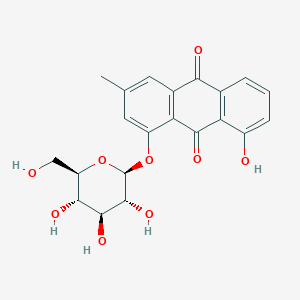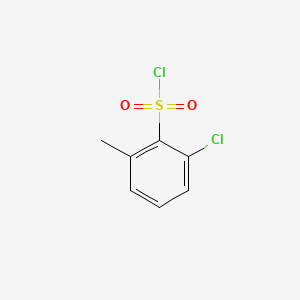
Alamethicin
Übersicht
Beschreibung
Alamethicin is a channel-forming peptide antibiotic produced by the fungus Trichoderma viride. It belongs to the family of peptaibol peptides, which are characterized by the presence of the non-proteinogenic amino acid residue 2-aminoisobutyric acid. This compound is known for its ability to form voltage-gated ion channels in lipid bilayers, facilitating the passive diffusion of ions across cell membranes .
Wissenschaftliche Forschungsanwendungen
Alamethicin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Peptidsynthese und -modifikation zu studieren.
Biologie: Wird in Studien zur Ionenkanalbildung und Membranpermeabilität eingesetzt.
Medizin: Untersucht wegen seines Potenzials als antimikrobielles Mittel und seiner Fähigkeit, Immunreaktionen zu modulieren.
Industrie: Wird bei der Entwicklung von Biosensoren und Arzneimittelträgersystemen verwendet
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es spannungsgesteuerte Ionenkanäle in Lipiddoppelschichten bildet. Das Peptid lagert sich in die Membran ein und assoziiert sich selbstständig, um eine Pore zu bilden, durch die Ionen passieren können. Dieser Prozess wird durch den elektrochemischen Gradienten über die Membran angetrieben. Die Bildung dieser Kanäle stört das Membranpotential, was zur Zelllyse und zum Tod von anfälligen Mikroorganismen führt .
Ähnliche Verbindungen:
Gramicidin A: Ein weiteres kanalbildendes Peptid, das die Membranpermeabilität für Ionen erhöht.
Valinomycin: Ein Carrier-Ionophor, der den Transport von Kaliumionen über Membranen erleichtert.
Nystatin: Ein porenbildendes Antibiotikum, das die Zellmembranen von Pilzen stört
Einzigartigkeit von this compound: this compound ist einzigartig durch seine Fähigkeit, spannungsgesteuerte Ionenkanäle zu bilden, eine Eigenschaft, die nicht von allen Peptaibol-Peptiden geteilt wird. Diese Eigenschaft macht es besonders nützlich für die Untersuchung des Ionentransports und der Membrandynamik .
Wirkmechanismus
Target of Action
Alamethicin, a channel-forming peptide antibiotic produced by the fungus Trichoderma viride , primarily targets the cell membranes of organisms . It is known to permeabilize isolated mitochondria as well as animal cells .
Mode of Action
This compound interacts with cell membranes, forming voltage-gated ion channels . This interaction is facilitated by the non-proteinogenic amino acid residue Aib (2-aminoisobutyric acid), which strongly induces the formation of alpha-helical structure . The formation of these channels disrupts the normal function of the cell membrane, leading to changes in cell behavior .
Biochemical Pathways
This compound affects several biochemical pathways. In human liver microsomes, it activates both Cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs), which are involved in drug metabolism . In plant cells, this compound induces the biosynthesis of volatile compounds principally via the octadecanoid-signaling pathway .
Pharmacokinetics
It has been used to study metabolic stability and in vitro metabolite profiling in human liver microsomes .
Result of Action
The primary result of this compound’s action is the disruption of normal cell function. In animal cells, this can lead to cell death . In plant cells, this compound induces the biosynthesis of volatile compounds and causes changes in cell behavior, such as tendril coiling .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its ability to form ion channels in cell membranes is voltage-gated . Additionally, the presence of other molecules can affect this compound’s activity. For example, in human liver microsomes, the presence of both CYPs and UGTs is necessary for this compound to exert its effects .
Biochemische Analyse
Biochemical Properties
Alamethicin plays a crucial role in biochemical reactions by forming ion channels in cell membranes. These channels facilitate the passive diffusion of ions, such as potassium and chloride, across the membrane. This compound interacts with various biomolecules, including lipids and proteins, to form these channels. The peptide’s ability to self-associate and form helical structures is essential for its channel-forming activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In plant cells, it permeabilizes the plasma membrane, leading to ion fluxes that can trigger signaling pathways and gene expression changes. For example, in Arabidopsis thaliana, this compound induces the production of jasmonic acid and salicylic acid, which are key signaling molecules in plant defense responses . In animal cells, this compound can disrupt cellular metabolism by forming pores in the membrane, leading to the leakage of intracellular contents .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form transmembrane pores. This compound molecules aggregate in the membrane to form a helical bundle, creating a channel through which ions can pass. This pore formation is driven by the peptide’s amphipathic nature, with hydrophobic residues interacting with the lipid bilayer and hydrophilic residues lining the channel interior. This compound’s interaction with lipid molecules is crucial for its antimicrobial action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over time, this compound can induce long-term changes in cellular function, including alterations in ion homeostasis and metabolic pathways. In vitro studies have shown that this compound can activate enzymes such as UDP-glucuronosyltransferases in liver microsomes, highlighting its potential impact on metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can form ion channels without causing significant toxicity. At higher doses, it can disrupt cellular integrity and lead to adverse effects such as cell death. Studies have shown that this compound’s pore-forming activity is dose-dependent, with higher concentrations leading to more extensive membrane permeabilization .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to ion transport and membrane dynamics. It interacts with enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, influencing metabolic flux and metabolite levels. This compound’s ability to modulate enzyme activity highlights its potential as a tool for studying metabolic processes in vitro .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through its interaction with lipid membranes. The peptide’s amphipathic nature allows it to integrate into the lipid bilayer, where it can form transmembrane channels. This compound’s distribution is influenced by factors such as membrane composition and the presence of specific binding proteins .
Subcellular Localization
This compound’s subcellular localization is primarily within the plasma membrane, where it forms ion channels. The peptide’s targeting to the membrane is facilitated by its hydrophobic residues, which interact with the lipid bilayer. This compound’s activity is dependent on its localization, as its channel-forming ability is crucial for its biochemical and cellular effects .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Alamethicin kann mittels Festphasenpeptidsynthese synthetisiert werden, einem Verfahren, das die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Der Prozess beinhaltet die Verwendung geschützter Aminosäurederivate und Kupplungsreagenzien, um die korrekte Sequenz und Struktur des Peptids zu gewährleisten. Die Synthese erfolgt typischerweise unter wasserfreien Bedingungen, um eine Hydrolyse der Peptidbindungen zu verhindern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Fermentation von Trichoderma viride unter kontrollierten Bedingungen. Der Pilz wird in einem nährstoffreichen Medium kultiviert, und das Peptid wird aus der Kulturlösung extrahiert und mittels chromatographischer Verfahren gereinigt. Dieses Verfahren ermöglicht die großtechnische Produktion von this compound für Forschungs- und pharmazeutische Anwendungen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Alamethicin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen können die Struktur und Eigenschaften des Peptids verändern, was seine biologische Aktivität beeinflusst.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter milden Bedingungen oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erzielt werden.
Substitution: Substitutionsreaktionen können mit Nukleophilen wie Aminen oder Thiolen durchgeführt werden, um bestimmte funktionelle Gruppen im Peptid zu ersetzen
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Disulfidbrücken führen, während die Reduktion zur Spaltung von Peptidbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
Gramicidin A: Another channel-forming peptide that increases membrane permeability to ions.
Valinomycin: A carrier ionophore that facilitates the transport of potassium ions across membranes.
Nystatin: A pore-forming antibiotic that disrupts fungal cell membranes
Uniqueness of Alamethicin: this compound is unique due to its ability to form voltage-gated ion channels, a property not shared by all peptaibol peptides. This characteristic makes it particularly useful for studying ion transport and membrane dynamics .
Eigenschaften
IUPAC Name |
(4S)-4-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-92(24,25)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-90(20,21)82(137)112-89(18,19)80(135)102-56(37-40-64(120)121)70(125)101-55(35-38-61(93)117)69(124)98-54(46-115)44-53-31-27-26-28-32-53)99-63(119)45-95-77(132)85(10,11)110-76(131)66(49(5)6)104-81(136)88(16,17)107-71(126)57(36-39-62(94)118)100-67(122)50(7)96-78(133)86(12,13)106-68(123)51(8)97-79(134)87(14,15)109-74(129)60-34-30-42-114(60)83(138)91(22,23)105-52(9)116/h26-28,31-32,47-51,54-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,134)(H,98,124)(H,99,119)(H,100,122)(H,101,125)(H,102,135)(H,103,128)(H,104,136)(H,105,116)(H,106,123)(H,107,126)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,137)(H,120,121)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHSQOCGTJHDIL-UTXLBGCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H150N22O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1964.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59588-86-2, 27061-78-5 | |
| Record name | Alamethicin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059588862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alamethicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















